Sodium pyrophosphate peroxide
CAS No.:
Cat. No.: VC18513031
Molecular Formula: Na4O8P2
Molecular Weight: 281.90 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | Na4O8P2 |
|---|---|
| Molecular Weight | 281.90 g/mol |
| IUPAC Name | tetrasodium;phosphonatooxy phosphate |
| Standard InChI | InChI=1S/4Na.H4O8P2/c;;;;1-9(2,3)7-8-10(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 |
| Standard InChI Key | WODGXFMUOLGZSY-UHFFFAOYSA-J |
| Canonical SMILES | [O-]P(=O)([O-])OOP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Introduction
Chemical Structure and Physical Properties
Sodium pyrophosphate peroxide crystallizes as a hydrated complex with the molecular formula Na₄P₂O₇·2H₂O₂. Key physical properties include:
Table 1: Physical Properties of Sodium Pyrophosphate Peroxide
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 281.90 g/mol | |
| CAS Number | 15362-88-6 | |
| Density | Not explicitly reported | - |
| Solubility | Soluble in water | |
| Stability | Stable in alkaline pH (~10) |
The compound’s structure involves a pyrophosphate anion (P₂O₇⁴⁻) coordinated with sodium cations and hydrogen peroxide molecules. Its stability in solution is pH-dependent, with optimal performance in buffered alkaline media .
Synthesis and Production
Sodium pyrophosphate peroxide is synthesized by reacting sodium pyrophosphate with hydrogen peroxide under controlled conditions:
-
Base Preparation: Sodium pyrophosphate (Na₄P₂O₇) is dissolved in water.
-
Peroxide Incorporation: Hydrogen peroxide is added incrementally to avoid decomposition.
-
Stabilization: The solution is buffered to pH 10 using sodium borate or hydroxide to enhance stability .
Key Reaction:
Industrial production often includes stabilizers like sodium stannate to mitigate peroxide degradation .
Chemical Reactivity and Mechanisms
Redox Behavior
In acidic environments, sodium pyrophosphate peroxide decomposes to generate hypochlorous acid (HOCl), a potent oxidizer:
This reaction underpins its use in detecting anticholinesterase agents (e.g., sarin) via oxidation of leuco dyes to colored compounds .
Perphosphonate Formation
In alkaline media, the compound reacts with organophosphorus halidates (e.g., phosphonofluoridates) to form perphosphonic acids, consuming stoichiometric amounts of peroxide :
Applications
Analytical Chemistry
-
Volumetric Analysis: Used to quantify organophosphorus compounds (e.g., chloridates, fluoridates) via back-titration of excess peroxide .
-
Detection of Nerve Agents: Acts as a redox indicator in the Schoenemann reaction, enabling detection of sarin at concentrations as low as 0.1 ppm .
Table 2: Analytical Recovery Data for Organophosphorus Compounds
| Compound | Recovery (%) | Error (%) | Source |
|---|---|---|---|
| Isopropyl methylphosphonofluoridate | 99.8 | ±0.5 | |
| Diisopropyl phosphorofluoridate | 99.4 | ±0.3 |
Chemiluminescence
Sodium pyrophosphate peroxide serves as a solid peroxide source in chemiluminescent compositions. When combined with oxalates and fluorescent dyes (e.g., 9,10-diphenylanthracene), it generates light via energy transfer to excited singlet states .
Table 3: Chemiluminescent Performance Metrics
Sterilization
In vaporized hydrogen peroxide (VHP) systems, it stabilizes peroxide solutions, enhancing efficacy in low-temperature sterilization of medical devices .
Industrial and Regulatory Status
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume